

A Comparative Safety Profile of VX-150 and Other Pain Therapeutics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VX-150

Cat. No.: B8179964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and efficacy profile of **VX-150**, a selective inhibitor of the NaV1.8 sodium channel, against other commonly used pain therapeutics. The information is compiled from publicly available clinical trial data and is intended to provide a resource for researchers and professionals in the field of pain management and drug development.

Introduction to VX-150

VX-150 is an investigational, first-in-class, selective NaV1.8 inhibitor. The NaV1.8 sodium channel is predominantly expressed in peripheral nociceptive neurons and is believed to play a crucial role in pain signal transmission. By selectively targeting NaV1.8, **VX-150** aims to provide pain relief with a potentially improved safety profile compared to existing analgesics that have broader mechanisms of action and associated side effects.

Comparative Safety and Efficacy Data

The following tables summarize the available safety and efficacy data for **VX-150** from Phase 2 clinical trials in acute and chronic pain models, alongside data for other commonly prescribed pain therapeutics in similar settings.

Acute Pain: Post-Bunionectomy Model

The post-bunionectomy pain model is a well-established model for assessing the efficacy of analgesics in acute post-operative pain.

Table 1: Comparison of Safety and Efficacy in Patients with Acute Pain Following Bunionectomy

Therapeutic Agent	Dosing Regimen	Most Common Adverse Events (Incidence)	Serious Adverse Events (SAEs)	Discontinuations due to AEs	Efficacy (Pain Reduction vs. Placebo)
VX-150[1]	1500 mg loading dose, followed by 750 mg every 12 hours	Nausea, Headache, Vomiting, Dizziness (Overall AE rate: 31%)	None reported	None reported	Statistically significant improvement in SPID24
Placebo[1]	Matched to VX-150	Nausea, Headache, Vomiting, Dizziness (Overall AE rate: 35%)	Not specified	Not specified	-
Hydrocodone / Acetaminophen[1]	5 mg/325 mg every 6 hours	Nausea, Headache, Vomiting, Dizziness (Overall AE rate: 37%)	None reported	None reported	Not directly compared to VX-150 in this study
Ibuprofen/ Acetaminophen[2][3][4]	IV: 300 mg/1000 mg every 6 hours	Nausea, Vomiting, Dizziness, Headache	2 in ibuprofen group, 1 in acetaminophen group	2 in ibuprofen group, 1 in acetaminophen group	Superior to either agent alone
Celecoxib[5][6]	100 mg every 12 hours	Nausea, Vomiting, Headache, Dizziness	None reported	Not specified	Statistically significant improvement in SPID0-48
Naproxen[7][8][9]	550 mg every 12 hours	Headache, Dizziness, Somnolence	Not specified	Not specified	Significantly reduced

opioid
consumption

SPID24: Sum of Pain Intensity Difference over 24 hours. Data for direct head-to-head comparisons between all agents is limited. The presented data is from separate placebo-controlled trials in the post-bunionectomy model, and indirect comparisons should be made with caution.

Chronic Pain: Small Fiber Neuropathy Model

Small fiber neuropathy is a condition characterized by chronic neuropathic pain.

Table 2: Comparison of Safety and Efficacy in Patients with Chronic Pain due to Small Fiber Neuropathy

Therapeutic Agent	Dosing Regimen	Most Common Adverse Events (Incidence)	Serious Adverse Events (SAEs)	Discontinuations due to AEs	Efficacy (Pain Reduction vs. Placebo)
VX-150 ^[10]	1250 mg once daily	Headache (24%), Nausea, Dizziness (Overall AE rate: 63%)	0	2	Statistically significant reduction in weekly average daily pain score
Placebo ^[10]	Matched to VX-150	Headache (12%), (Overall AE rate: 56%)	3	4	-
Gabapentin	900-3600 mg/day (in divided doses)	Dizziness, Somnolence, Peripheral Edema, Ataxia	Infrequent	Up to 38% in some studies	Efficacious in various neuropathic pain conditions
Pregabalin	150-600 mg/day (in divided doses)	Dizziness, Somnolence, Peripheral Edema, Weight Gain	Infrequent	Up to 32% in some studies	Efficacious in various neuropathic pain conditions

Data for Gabapentin and Pregabalin are from a broad range of neuropathic pain studies and not from a head-to-head trial with **VX-150** in small fiber neuropathy. Direct comparisons should be made with caution.

Experimental Protocols

VX-150 Phase 2 Study in Acute Pain Following Bunionectomy (NCT03206749)

- Study Design: A randomized, double-blind, placebo-controlled, 3-arm, parallel-design study. [\[11\]](#)
- Patient Population: 243 patients aged 18 to 65 years with moderate to severe pain following a unilateral first metatarsal bunionectomy. [\[1\]](#)
- Interventions:
 - **VX-150**: 1500 mg loading dose, followed by 750 mg every 12 hours. [\[11\]](#)
 - Hydrocodone/Acetaminophen: 5 mg/325 mg every 6 hours. [\[1\]](#)
 - Placebo. [\[1\]](#)
- Primary Efficacy Endpoint: Time-weighted sum of the pain intensity difference from baseline over the first 24 hours (SPID24), measured on an 11-point Numeric Pain Rating Scale (NPRS). [\[11\]](#)
- Safety Assessments: Incidence and severity of adverse events, clinical laboratory assessments, vital signs, and electrocardiograms (ECGs). [\[11\]](#)

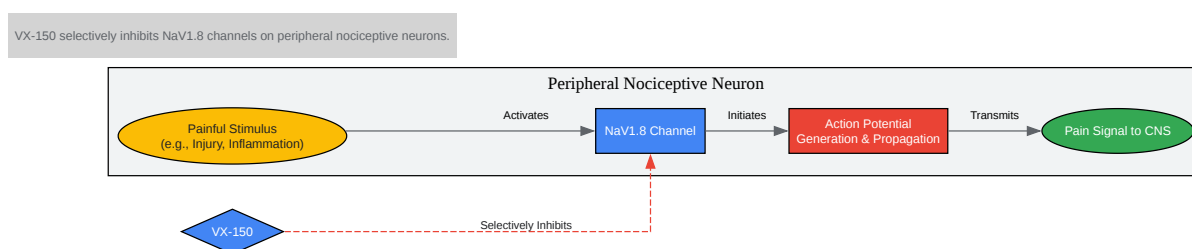
VX-150 Phase 2 Study in Chronic Pain due to Small Fiber Neuropathy (NCT03304522)

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group, multicenter study. [\[12\]](#)
- Patient Population: 89 patients with a diagnosis of small fiber neuropathy and chronic pain. [\[10\]](#)
- Interventions:
 - **VX-150**: 1250 mg once daily for 6 weeks. [\[12\]](#)
 - Placebo: Matched to **VX-150** for 6 weeks. [\[12\]](#)
- Primary Efficacy Endpoint: Change from baseline in the weekly average of daily pain intensity on an 11-point Numeric Rating Scale (NRS) at Week 6. [\[12\]](#)

- Safety Assessments: Incidence and severity of adverse events, clinical laboratory tests, vital signs, and ECGs.[13]

Signaling Pathways and Experimental Workflows

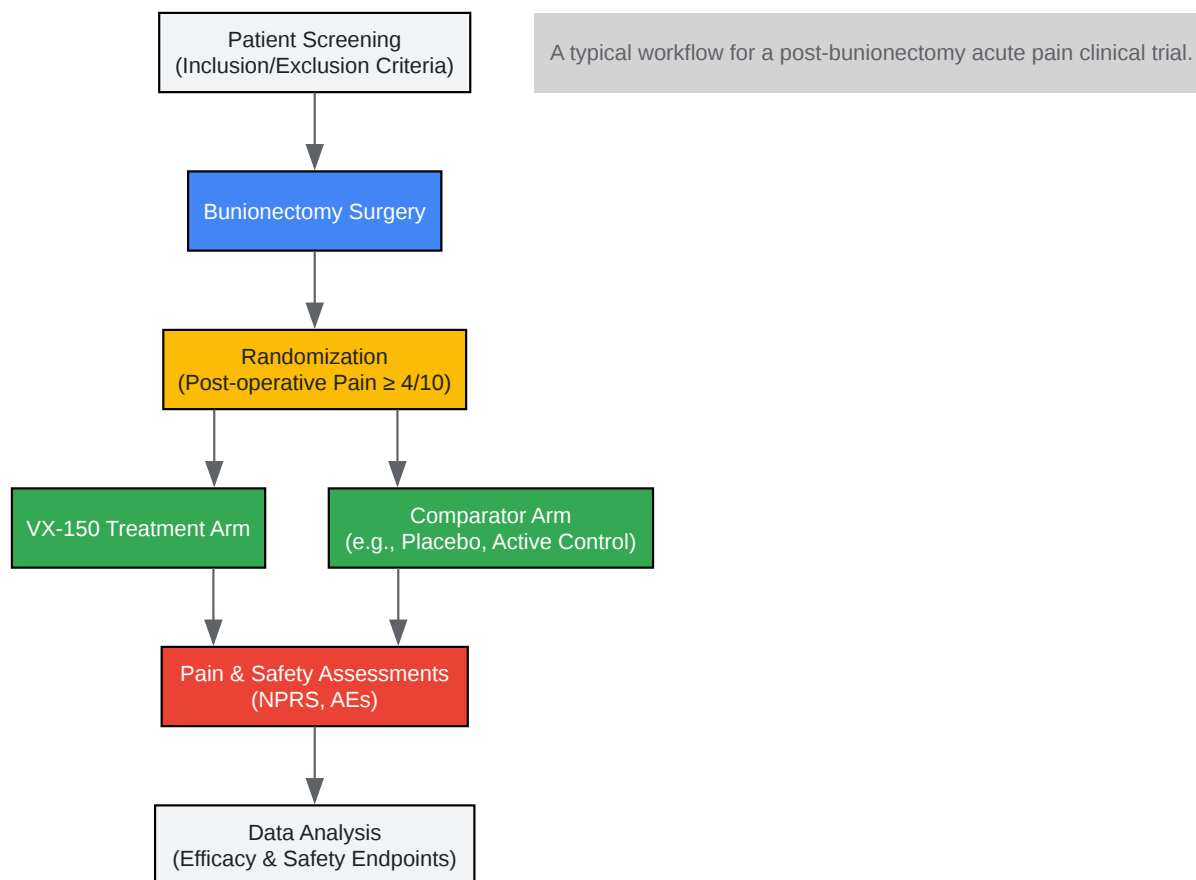
Mechanism of Action of VX-150



[Click to download full resolution via product page](#)

Caption: **VX-150** selectively inhibits NaV1.8 channels on peripheral nociceptive neurons.

Bunionectomy Clinical Trial Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for a post-bunionectomy acute pain clinical trial.

Conclusion

VX-150, as a selective NaV1.8 inhibitor, has demonstrated a generally well-tolerated safety profile in Phase 2 clinical trials for both acute and chronic pain. In the post-bunionectomy model, the incidence of adverse events with **VX-150** was comparable to placebo and a standard-of-care opioid combination.[1] In the small fiber neuropathy study, while the overall adverse event rate was slightly higher than placebo, there were fewer discontinuations due to adverse events and no serious adverse events in the **VX-150** arm.

Compared to other classes of analgesics, **VX-150**'s targeted mechanism of action may offer a distinct safety advantage. Opioids are associated with a well-documented risk of respiratory depression, sedation, constipation, and abuse potential. NSAIDs carry risks of gastrointestinal bleeding, cardiovascular events, and renal toxicity. Gabapentinoids are commonly associated with central nervous system side effects such as dizziness and somnolence.

Further larger-scale, long-term clinical trials are necessary to fully elucidate the comparative safety and efficacy profile of **VX-150**. However, the initial data suggests that selective NaV1.8 inhibition is a promising therapeutic strategy for pain management with the potential for a favorable safety profile. The information presented in this guide should serve as a valuable resource for researchers and clinicians as they continue to explore novel and safer approaches to pain relief.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vertex Announces Treatment with the NaV1.8 Inhibitor VX-150 Showed Significant Relief of Acute Pain in Phase II Study - BioSpace [[biospace.com](https://www.biospace.com)]
- 2. Efficacy and Safety of an Intravenous Acetaminophen/Ibuprofen Fixed-dose Combination After Bunionectomy: a Randomized, Double-blind, Factorial, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of an Intravenous Acetaminophen/Ibuprofen « [metajournal.com](https://www.metajournal.com) [[metajournal.com](https://www.metajournal.com)]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. Celecoxib-tramadol co-crystal in patients with moderate-to-severe pain following bunionectomy with osteotomy: A phase 3, randomized, double-blind, factorial, active- and placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- 9. Naproxen for Post-Operative Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioCentury - Vertex Nav1.8 inhibitor meets in Phase II for pain due to small fiber neuropathy [biocentury.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Redirecting to <https://onderzoekmetmensen.nl/en/trial/46746> [onderzoekmetmensen.nl]
- To cite this document: BenchChem. [A Comparative Safety Profile of VX-150 and Other Pain Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8179964#comparative-safety-profile-of-vx-150-and-other-pain-therapeutics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com